2H-Purin-2-one, 8-amino-1,3-dihydro-
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Overview
Description
2H-Purin-2-one, 8-amino-1,3-dihydro- is a compound with the molecular formula C5H5N5OThis compound is a purine derivative and is structurally related to other biologically significant purines such as adenine and guanine .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2H-Purin-2-one, 8-amino-1,3-dihydro- can be achieved through various synthetic routes. One common method involves the cyclization of appropriate precursors under controlled conditions. For instance, the reaction of 2,6-diaminopurine with formic acid can yield 2H-Purin-2-one, 8-amino-1,3-dihydro- through a cyclization process .
Industrial Production Methods
Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as purification through crystallization and drying under reduced pressure .
Chemical Reactions Analysis
Types of Reactions
2H-Purin-2-one, 8-amino-1,3-dihydro- undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form different derivatives.
Reduction: Reduction reactions can modify the functional groups attached to the purine ring.
Substitution: Nucleophilic substitution reactions can introduce new substituents at specific positions on the purine ring.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and nucleophiles like ammonia or amines. Reaction conditions often involve controlled temperatures and pH to ensure selective and efficient transformations .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield hydroxylated derivatives, while substitution reactions can produce amino-substituted purines .
Scientific Research Applications
2H-Purin-2-one, 8-amino-1,3-dihydro- has a wide range of scientific research applications:
Chemistry: It is used as a building block in organic synthesis and the development of new materials.
Biology: This compound is studied for its role in nucleic acid chemistry and its potential as a mutagenic agent.
Medicine: Research explores its potential as an antiviral and anticancer agent due to its structural similarity to biologically active purines.
Industry: It is used in the production of pharmaceuticals and as an intermediate in the synthesis of other chemical compounds
Mechanism of Action
The mechanism of action of 2H-Purin-2-one, 8-amino-1,3-dihydro- involves its interaction with nucleic acids and enzymes. It can act as an analog of natural purines, interfering with DNA and RNA synthesis. This interference can lead to the inhibition of cell proliferation, making it a potential candidate for anticancer and antiviral therapies .
Comparison with Similar Compounds
Similar Compounds
Adenine: Another purine derivative with a similar structure but different biological functions.
Guanine: A purine base found in DNA and RNA, structurally similar but with distinct chemical properties.
Isoguanine: An isomer of guanine with similar chemical properties but different biological activities.
Uniqueness
2H-Purin-2-one, 8-amino-1,3-dihydro- is unique due to its specific substitution pattern, which imparts distinct chemical reactivity and biological activity.
Properties
Molecular Formula |
C5H5N5O |
---|---|
Molecular Weight |
151.13 g/mol |
IUPAC Name |
8-amino-3,7-dihydropurin-2-one |
InChI |
InChI=1S/C5H5N5O/c6-4-8-2-1-7-5(11)10-3(2)9-4/h1H,(H4,6,7,8,9,10,11) |
InChI Key |
ONUVFTMPNBUAJT-UHFFFAOYSA-N |
Canonical SMILES |
C1=NC(=O)NC2=C1NC(=N2)N |
Origin of Product |
United States |
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